molecular formula C17H21NO4S B14459516 Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate CAS No. 66155-38-2

Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14459516
CAS No.: 66155-38-2
M. Wt: 335.4 g/mol
InChI Key: SLKFQNDFZIWIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with an ethoxy-oxobutyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 4-bromobutyrate with a benzothiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired temperature, pressure, and pH levels. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate stands out due to its unique benzothiazine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

CAS No.

66155-38-2

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 3-(4-ethoxy-4-oxobutyl)-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C17H21NO4S/c1-3-21-15(19)11-7-9-13-16(17(20)22-4-2)23-14-10-6-5-8-12(14)18-13/h5-6,8,10,18H,3-4,7,9,11H2,1-2H3

InChI Key

SLKFQNDFZIWIBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=C(SC2=CC=CC=C2N1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.